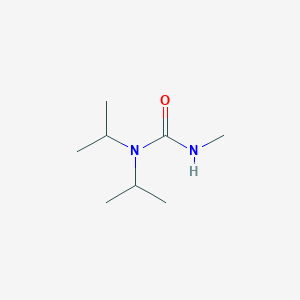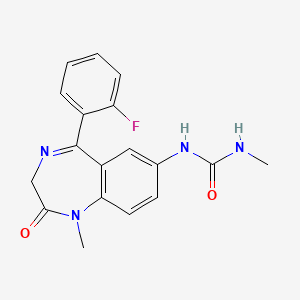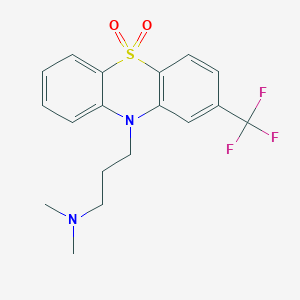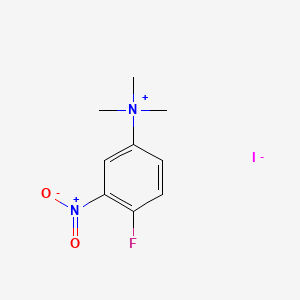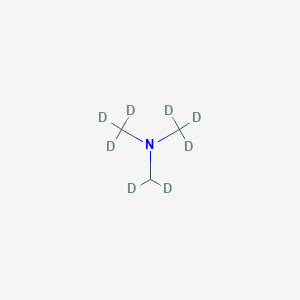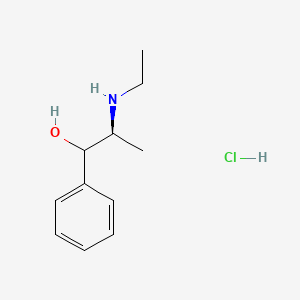
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is a sulfonium salt characterized by the presence of bis(chlorophenyl)phenyl groups attached to a sulfur atom, with hexafluorophosphate as the counterion. Sulfonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) typically involves the reaction of thioethers with alkyl halides. For example, the reaction of a bis(chlorophenyl)phenyl sulfide with a suitable alkylating agent such as methyl trifluoromethanesulfonate can yield the desired sulfonium salt. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of sulfonium salts like bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including photoacid generators for photolithography.
Wirkmechanismus
The mechanism of action of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) involves the formation of a positively charged sulfonium ion, which can interact with various molecular targets. The sulfonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of alkyl or aryl groups to nucleophilic sites on target molecules. This mechanism is crucial in the formation of sulfur ylides and other reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- Triphenylsulfonium triflate
Uniqueness
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is unique due to the presence of bis(chlorophenyl)phenyl groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
68156-03-6 |
|---|---|
Molekularformel |
C18H13Cl2S.F6P C18H13Cl2F6PS |
Molekulargewicht |
477.2 g/mol |
IUPAC-Name |
bis(2-chlorophenyl)-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H13Cl2S.F6P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
InChI-Schlüssel |
CLMBFRSSQDPLCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


